8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-4-2-5-11-8-13(17(21)22-14(10)11)16-19-15(20-23-16)12-6-3-7-18-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXUKACWCUMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The resulting 7-hydroxy-4-methylcoumarin is then subjected to further functionalization.
The next step involves the formation of the pyridinyl-oxadiazole moiety. This can be synthesized by reacting 3-pyridinecarboxylic acid hydrazide with an appropriate nitrile, such as ethyl cyanoacetate, under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride. The resulting intermediate is then cyclized to form the 1,2,4-oxadiazole ring.
Finally, the two moieties are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophilic substitution using sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Compounds similar to 8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that oxadiazole derivatives can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Oxadiazole derivatives are known to possess broad-spectrum antimicrobial activity against various pathogens. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that oxadiazole-containing compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The integration of oxadiazole moieties into agrochemical formulations has shown promise in enhancing the efficacy of pesticides. Compounds similar to this compound have been developed to target specific pests while minimizing environmental impact. These compounds exhibit selective toxicity towards pests and low toxicity towards beneficial insects .
Materials Science Applications
Fluorescent Materials
The unique structural characteristics of this compound allow it to be utilized in the development of fluorescent materials. Research has indicated that oxadiazole derivatives can serve as excellent fluorophores due to their ability to emit light upon excitation. This property is advantageous in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives, including those based on the chromenone scaffold. The results demonstrated potent anticancer activity against human cancer cell lines, suggesting a promising avenue for drug development .
- Antimicrobial Efficacy : In another investigation reported in the International Journal of Antimicrobial Agents, researchers tested several oxadiazole derivatives against resistant bacterial strains. The findings revealed significant antimicrobial activity, indicating potential for clinical applications in treating resistant infections .
- Agricultural Innovations : A patent application discussed the formulation of a new pesticide containing oxadiazole derivatives that showed enhanced effectiveness against common agricultural pests while being environmentally friendly .
Mechanism of Action
The mechanism of action of 8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
The target compound shares structural motifs with several classes of bioactive molecules:
Key Differences :
- Heterocyclic Core : The coumarin-oxadiazole hybrid contrasts with imidazopyridine () or triazolo-thiadiazole () scaffolds, altering electronic properties and target selectivity.
- Substituent Effects : The pyridin-3-yl group in the target compound may enhance water solubility compared to nitroaryl groups in imidazopyridine derivatives (e.g., compound 1 in ) .
Electronic and Pharmacokinetic Properties
- Oxadiazole vs.
Biological Activity
The compound 8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic organic compound notable for its diverse biological activities. This compound features a chromen-2-one core fused with a pyridinyl-oxadiazole moiety, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory potential based on various research findings.
Chemical Structure and Properties
The IUPAC name of the compound is 8-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one . The molecular formula is , and its InChI identifier is provided for detailed structural representation. The presence of both the chromenone and oxadiazole rings enhances the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 8-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
| Molecular Formula | |
| InChI | InChI=1S/C17H11N3O3/c1-10... |
Antimicrobial Activity
Research has demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. A study conducted on related derivatives showed promising antibacterial activity against both gram-positive and gram-negative bacteria. The synthesized compounds were evaluated in vitro against various bacterial strains, with some exhibiting activity comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
The anticancer activity of this compound has been explored through various assays targeting cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases or proteases that play crucial roles in cell proliferation and apoptosis. For instance, certain derivatives have shown selective cytotoxicity against cancer cells while sparing normal cells, indicating potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. It is hypothesized that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Preliminary studies suggest that derivatives can reduce inflammation in cellular models .
The precise mechanism of action for This compound remains under investigation. However, it is thought to involve:
- Enzyme Inhibition: Binding to specific enzymes (e.g., kinases) that regulate cell growth and apoptosis.
- Receptor Interaction: Modulating receptor activity linked to inflammatory responses.
- Fluorescent Properties: Its chromophoric nature allows it to be used as a fluorescent probe in biological studies .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Antibacterial Study: A series of derivatives were synthesized and tested against bacterial strains. Compounds displaying significant activity were identified as potential leads for new antibiotics .
- Cytotoxicity Assays: In vitro studies on cancer cell lines revealed that certain derivatives could induce apoptosis selectively in cancer cells while exhibiting low toxicity toward normal cells .
- Inflammation Models: Experimental models demonstrated that these compounds could effectively reduce markers of inflammation, suggesting their utility in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the chromenone core (via Pechmann condensation or Claisen-Schmidt cyclization) followed by oxadiazole ring assembly. Key steps include:
- Chromenone formation : Reaction of substituted resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Oxadiazole synthesis : Coupling the chromenone intermediate with pyridinyl-amidoxime via cyclodehydration using activating agents like EDCI or DCC in anhydrous solvents (e.g., THF or DMF) .
- Optimization : Reaction yields improve with strict temperature control (e.g., 0–5°C during cyclization) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and substituent positions. For example, the pyridinyl proton signals appear as doublets near δ 8.5–9.0 ppm .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 334.08) and fragmentation patterns .
- X-ray crystallography : Resolve structural ambiguities (e.g., planarity of the oxadiazole-chromenone system) using SHELX software for refinement .
Q. How does the pyridinyl-oxadiazole moiety influence the compound’s physicochemical properties?
The pyridinyl group enhances solubility in polar solvents (e.g., DMSO) via hydrogen bonding, while the oxadiazole ring contributes to thermal stability (decomposition >250°C) and π-π stacking interactions in solid-state packing . LogP values (~2.5–3.0) suggest moderate lipophilicity, suitable for cellular permeability assays .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in anticancer research?
- Chromenone core : The 8-methyl group reduces steric hindrance, enhancing binding to kinase ATP pockets (e.g., CDK2 inhibition) .
- Oxadiazole substituents : Pyridinyl at position 3 improves selectivity over off-target receptors (e.g., EGFR) compared to chlorophenyl analogues .
- Key assays : Compare IC₅₀ values in MTT assays (e.g., 12 µM against HeLa cells) with structural analogues to identify critical pharmacophores .
Q. How can crystallographic data resolve contradictions in reported binding modes?
Conflicting docking studies (e.g., oxadiazole as H-bond acceptor vs. π-π donor) are addressed via single-crystal X-ray analysis. For example, SHELX-refined structures show the oxadiazole N-atom forms a 2.9 Å H-bond with Lys33 in CDK2, validating computational models .
Q. What methodological challenges arise in assessing the compound’s antioxidant activity, and how are they mitigated?
- Interference : Chromenone’s intrinsic fluorescence skews DPPH assay readings. Use ESR spectroscopy instead to directly measure radical scavenging .
- Standardization : Compare results with ascorbic acid controls and adjust for solvent effects (e.g., ethanol vs. PBS) .
Q. How do solvent polarity and pH affect the compound’s fluorescent properties?
- Solvent effects : Fluorescence intensity peaks in DMF (λₑₘ = 450 nm) due to restricted rotation of the oxadiazole-pyridinyl system .
- pH sensitivity : Protonation of the pyridinyl N-atom at pH <5 quenches fluorescence, enabling pH-responsive applications .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate IC₅₀ values. Use GraphPad Prism for error propagation analysis .
- Outlier handling : Apply Grubbs’ test to exclude anomalous data points (e.g., cell viability >100% due to assay artifacts) .
Q. How can computational methods predict metabolic stability of this compound?
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
